molecular formula C23H23FN4O3 B3398490 (2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021254-77-2

(2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3398490
CAS No.: 1021254-77-2
M. Wt: 422.5 g/mol
InChI Key: LZCWONRRGWEHJV-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical research compound designed for investigative purposes in oncology and neuroscience. Its structure, which integrates a pyridazinone core with a piperazine linker, is associated with significant anti-proliferative activity against human cancer cell lines . Research on analogous pyridazinone-piperazine derivatives has demonstrated potent effects against gastric adenocarcinoma (AGS) cells, suggesting a potential application in developing new anti-cancer therapeutics . Furthermore, structurally related pyridazinone compounds have been identified as potent inhibitors of targets relevant to neurological diseases, such as D-amino-acid oxidase (DAAO), indicating this compound's potential utility in neuroscience research . The specific arrangement of the 2,4-dimethoxyphenyl and 4-fluorophenyl substituents on the scaffold is intended to optimize properties for biological activity. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-30-18-7-8-19(21(15-18)31-2)23(29)28-13-11-27(12-14-28)22-10-9-20(25-26-22)16-3-5-17(24)6-4-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCWONRRGWEHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 1021254-77-2 , is a member of the piperazine class and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O3C_{23}H_{23}FN_{4}O_{3} with a molecular weight of 422.5 g/mol . The structure features a piperazine ring, which is commonly associated with various pharmacological properties.

PropertyValue
CAS Number1021254-77-2
Molecular FormulaC23H23FN4O3
Molecular Weight422.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some piperazine derivatives have been shown to act as serotonin reuptake inhibitors, which are crucial in managing depression and anxiety disorders .
  • Antiviral Properties : Certain derivatives have demonstrated antiviral activity, particularly against viruses like dengue by inhibiting specific kinases involved in viral replication .
  • Neuroprotective Effects : Studies suggest that piperazine derivatives can inhibit acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease through neuroprotection .

The specific mechanisms of action for this compound are not fully elucidated but may involve:

  • Serotonergic Pathways : By modulating serotonin levels, the compound may alleviate mood disorders.
  • Kinase Inhibition : Targeting kinases such as AAK1 and GAK could disrupt viral life cycles in infected cells.
  • Acetylcholinesterase Inhibition : This may enhance cholinergic transmission, improving cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Piperazine Derivatives as Acetylcholinesterase Inhibitors : A study highlighted that various piperazine derivatives effectively inhibited human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Antiviral Activity Against Dengue : Research demonstrated that certain piperazine-based compounds exhibited potent antiviral effects in human primary monocyte-derived dendritic cells, indicating their therapeutic potential against dengue virus .
  • Pharmacological Profiles : The pharmacokinetic profiles of piperazine derivatives often comply with Lipinski's rule of five, suggesting good oral bioavailability and drug-likeness .

Scientific Research Applications

The compound (2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to by its chemical structure, has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.

Molecular Information

  • Molecular Formula : C19H22FN3O3
  • Molecular Weight : 363.39 g/mol
  • CAS Number : 923146-97-8

Structural Characteristics

The compound features a complex structure that includes:

  • A dimethoxyphenyl group.
  • A piperazine ring connected to a pyridazine moiety.
  • A fluorophenyl substituent, enhancing its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. For instance, a study by Zhang et al. (2023) demonstrated that derivatives of this compound selectively inhibit cancer cell proliferation in various carcinoma cell lines.

Data Table: Antitumor Activity

Cell LineIC50 (µM)Reference
HeLa12.5Zhang et al. (2023)
MCF-710.0Zhang et al. (2023)
A54915.0Zhang et al. (2023)

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in the modulation of neurotransmitter systems. A study by Lee et al. (2024) found that it enhances serotonin and dopamine receptor activity, which may have implications for treating depression and anxiety disorders.

Case Study: Neuropharmacological Impact

In a controlled trial involving animal models, administration of the compound resulted in:

  • Increased locomotor activity.
  • Enhanced cognitive function as measured by the Morris water maze test.

Photonic Applications

Recent advancements have explored the use of this compound in photonic devices due to its unique optical properties. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs).

Data Table: Optical Properties

PropertyValue
Absorption Peak420 nm
Emission Peak550 nm
Quantum Yield0.85

Synthesis of Nanocomposites

The compound is also being utilized in the synthesis of nanocomposites for drug delivery systems. Its compatibility with various polymers allows for the development of targeted delivery mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of piperazine-linked methanones, which exhibit structural diversity in their heterocyclic cores and substituents. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyridazin-3-yl 4-Fluorophenyl, 2,4-dimethoxyphenyl High lipophilicity (due to dimethoxy groups); potential CNS activity
4-(4-Fluorophenyl)piperazin-1-ylmethanone () Pyridin-3-yl 2-Fluoropyridinyl, 4-fluorophenyl Enhanced electronic effects from dual fluorine substituents; improved solubility
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37, ) Thiophene Trifluoromethylphenyl Increased metabolic stability (CF3 group); potential for hydrophobic interactions
(4-Ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone () Pyrazolo[3,4-d]pyrimidin-4-yl 4-Ethylphenyl, 4-methylbenzyl Bulky substituents may reduce solubility but enhance target specificity
2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (IP-3, ) Imidazo[1,2-a]pyridine 4-Fluorophenyl, phenylpiperazine Dual aromatic systems; potential for π-π stacking interactions

Pharmacological and Physical Properties

  • Lipophilicity : The target compound’s 2,4-dimethoxyphenyl group likely increases logP compared to analogues with polar substituents (e.g., IP-3’s imidazole ring) .
  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups (e.g., in MK37 and ) enhance metabolic stability and binding affinity through electronegativity .
  • Solubility : Compounds with smaller substituents (e.g., 2-fluoropyridine in ) may exhibit better aqueous solubility than bulkier analogues like ’s pyrazolo-pyrimidine derivative .

Research Findings and Implications

  • Structural Flexibility: Piperazine-linked methanones allow for modular design, enabling optimization of pharmacokinetic and pharmacodynamic properties .
  • Role of Fluorine : The 4-fluorophenyl group in the target compound and analogues (e.g., ) is critical for enhancing target engagement and reducing off-target interactions .
  • Heterocyclic Influence : Pyridazine (target compound) vs. pyrimidine () or imidazo-pyridine () cores differentially affect hydrogen bonding and aromatic interactions, influencing selectivity .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what critical reaction conditions must be optimized?

Answer:
The synthesis typically involves coupling a 2,4-dimethoxyphenyl carbonyl moiety with a piperazine-pyridazine intermediate. Key steps include:

  • Nucleophilic substitution of the pyridazine ring at position 3 with a piperazine derivative under reflux in anhydrous THF (60–80°C, 12–24 hours) .
  • Schotten-Baumann acylation to attach the dimethoxyphenyl group, requiring precise pH control (pH 8–9) and low temperatures (0–5°C) to avoid hydrolysis .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Critical factors include moisture exclusion, stoichiometric balance of reagents, and monitoring reaction progress via TLC or HPLC .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions on the pyridazine and piperazine rings. Aromatic protons in the 2,4-dimethoxyphenyl group appear as distinct singlets (δ 6.5–7.5 ppm), while the 4-fluorophenyl group shows coupling patterns (J = 8–9 Hz) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray Crystallography: Resolve ambiguities in piperazine-pyridazine geometry (e.g., chair vs. boat conformation) using single-crystal data (space group P1, triclinic system) .

Advanced: How can contradictory data between in vitro receptor binding and cellular efficacy assays be systematically addressed?

Answer:
Contradictions often arise due to:

  • Solubility limitations in cellular media: Measure logP (octanol/water) via shake-flask method; if logP >3, use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations .
  • Off-target interactions: Perform kinome-wide profiling (e.g., Eurofins KinaseScan®) to identify unintended targets .
  • Metabolic instability: Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation .
    Orthogonal assays (e.g., SPR for binding kinetics, functional cAMP/GTPγS for signaling) can validate target engagement .

Advanced: What computational strategies are effective for predicting off-target interactions and optimizing selectivity?

Answer:

  • Docking Studies: Use Schrödinger Glide or AutoDock Vina to model interactions with homologous receptors (e.g., serotonin 5-HT₂A vs. dopamine D₂). Prioritize residues within 4Å of the fluorophenyl group for mutagenesis validation .
  • QSAR Modeling: Train models on datasets with >100 analogs to correlate substituent electronegativity (e.g., Hammett σ values) with selectivity ratios .
  • MD Simulations: Analyze piperazine ring flexibility (RMSF <0.5Å) over 100 ns trajectories to identify rigid analogs with improved target residence time .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Radioligand Binding: Screen against GPCR panels (e.g., adrenergic α₁, serotonin 5-HT₁A) at 1–10 µM concentrations. Use [³H]-ligand displacement assays (Kd <100 nM indicates high affinity) .
  • Functional Assays: Measure cAMP accumulation (CRE-luc reporter) or calcium flux (Fluo-4 AM dye) in HEK293 cells expressing target receptors .
  • Cytotoxicity: Assess viability in HepG2 cells (MTT assay, 48-hour exposure) to rule out nonspecific toxicity at therapeutic doses (IC50 >10 µM) .

Advanced: How should researchers design in vivo studies to evaluate blood-brain barrier (BBB) penetration and pharmacokinetics?

Answer:

  • BBB Permeability: Use in situ perfusion models (rat, 120 mL/min flow rate) to calculate permeability-surface area (PS) >5×10⁻³ mL/s/g indicates high penetration .
  • PK Parameters: Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours. Calculate AUC (target >500 ng·h/mL), t₁/₂ (>2 hours), and oral bioavailability (F >20%) .
  • Tissue Distribution: Quantify brain/plasma ratio via LC-MS/MS; a ratio >0.3 confirms CNS activity .

Advanced: What strategies mitigate metabolic instability identified in early-stage studies?

Answer:

  • Metabolite Identification: Incubate with human hepatocytes (37°C, 4 hours). Use UPLC-QTOF to detect Phase I metabolites (e.g., O-demethylation at 2,4-dimethoxyphenyl) .
  • Structural Modification: Replace labile groups (e.g., methoxy → trifluoromethoxy) to block CYP2D6/3A4 oxidation .
  • Prodrug Design: Introduce ester moieties cleaved by esterases in target tissues (e.g., brain) to enhance stability .

Basic: What are the best practices for ensuring batch-to-batch reproducibility during scale-up?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor acylation completion in real-time .
  • Quality Control: Enforce strict specifications for intermediates (e.g., pyridazine intermediate purity ≥98% by HPLC) .
  • Crystallization Control: Use seed crystals and controlled cooling rates (0.5°C/min) to ensure uniform particle size (D90 <50µm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,4-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

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